2-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide
Description
This compound features a piperidin-4-yl core substituted with a thiophen-2-ylmethyl group at the 1-position and a 4-methoxyphenyl-ethane sulfonamide moiety at the 4-position. The sulfonamide group distinguishes it from classical opioid derivatives (e.g., fentanyl analogues), which typically employ amide linkages . The 4-methoxyphenyl group may enhance solubility compared to non-polar aryl substituents, while the thiophene ring could influence electronic properties and receptor binding .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S2/c1-25-19-6-4-17(5-7-19)10-14-27(23,24)21-15-18-8-11-22(12-9-18)16-20-3-2-13-26-20/h2-7,13,18,21H,8-12,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYCNCNKXRWBFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the 4-methoxyphenyl and thiophen-2-yl groups, followed by their integration into the piperidine and sulfonamide frameworks. Common reagents used in these reactions include halogenated intermediates, sulfonyl chlorides, and various catalysts to facilitate the coupling and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties are of interest for developing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the aromatic and heterocyclic groups can engage in π-π interactions and hydrophobic contacts. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Piperidine Cores and Sulfonamide/Amide Linkages
Functional Group Impact
- Sulfonamide vs. Amide: Sulfonamides (target compound, W-15) exhibit higher polarity and metabolic stability compared to amides (thiofentanyl, 4-methoxybutyrylfentanyl). This may reduce opioid receptor affinity but improve selectivity for non-opioid targets (e.g., enzymes or ion channels) .
- Thiophene Substitution : The thiophen-2-ylmethyl group in the target compound contrasts with thiophen-2-ylethyl in thiofentanyl. The shorter methyl linker may sterically hinder receptor interactions .
Aryl Group Variations
- 4-Methoxyphenyl: Present in both the target compound and 4-methoxybutyrylfentanyl, this group enhances solubility compared to non-polar substituents (e.g., 4-chlorophenyl in W-15). However, its electron-donating methoxy group could alter electronic interactions with receptors .
- Biphenyl/Tert-Butyl Groups : Compounds like 2e and 2f () incorporate bulky groups (e.g., tert-butyl), which reduce solubility but improve metabolic stability. The target compound’s 4-methoxyphenyl balances polarity and bulk .
Pharmacological Implications
- Non-Opioid Targets: Sulfonamide-bearing piperidines (e.g., W-15) are studied for enzyme inhibition or ion channel modulation, diverging from opioid-receptor-focused amides .
- Metabolic Stability: The 4-methoxyphenyl group may slow hepatic metabolism compared to non-substituted aryl groups, as seen in 4-methoxybutyrylfentanyl .
Biological Activity
The compound 2-(4-methoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a methoxyphenyl group, a thiophenyl moiety, and a piperidine ring, which are key components contributing to its biological properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 250.36 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several sulfonamide derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-(4-methoxyphenyl)-N-sulfonamide | 12.5 | MCF-7 (Breast) |
| 2-(4-methoxyphenyl)-N-sulfonamide | 15.3 | HeLa (Cervical) |
These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest .
Antiviral Activity
Sulfonamides have also been explored for their antiviral properties. Recent investigations into similar compounds have shown effectiveness against viral infections.
Case Study: Anti-Ebola Activity
In a study assessing antiviral activity, a series of piperidine-based compounds were tested against the Ebola virus. The results demonstrated that certain structural modifications led to enhanced antiviral activity:
| Compound ID | EC50 (µM) | Selectivity Index |
|---|---|---|
| 25a | 0.64 | 20 |
| 26a | 0.93 | 10 |
These compounds inhibited viral entry, suggesting that structural features similar to those in our target compound may contribute to antiviral efficacy .
The proposed mechanism of action for sulfonamide derivatives often involves interference with key biological pathways:
- Inhibition of Enzymatic Activity : Sulfonamides can inhibit enzymes critical for bacterial growth and replication.
- Receptor Binding : The piperidine moiety may facilitate binding to specific receptors involved in neurotransmission or viral entry.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
